PTX-013 HCl Achieves Sub-Micromolar IC₅₀ Values Across Multiple Cell Types, Outperforming PTX008 and PTX009 by 10- to 175-Fold in Cytotoxicity Assays
In a panel of eight cell types (HUVEC, 2H11, fibroblasts, FSaII, MA148, A549, SCK, B16F10), PTX013 demonstrated IC₅₀ values ranging from 0.2 µM to 2 µM, representing the highest potency among all six calixarene analogs tested [1]. The most pronounced differential was against fibroblasts, where PTX013 achieved an IC₅₀ of 0.2 µM—a 175-fold improvement over PTX008 (IC₅₀ = 35 µM) and a 25-fold improvement over PTX009 (IC₅₀ = 5 µM) [1]. Against B16F10 melanoma cells, PTX013 exhibited an IC₅₀ of 1 µM versus 80 µM for PTX008 and 10 µM for PTX009 [1]. This potency advantage was consistent across all cell types tested, including both normal primary cells and cancer cell lines [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) across eight cell types |
|---|---|
| Target Compound Data | PTX013 IC₅₀ range: 0.2–2 µM (fibroblasts: 0.2 µM; HUVEC: 2 µM; B16F10: 1 µM; A549: 0.8 µM; SCK: 0.7 µM; FSaII: 0.7 µM; 2H11: 0.7 µM; MA148: 1.5 µM) |
| Comparator Or Baseline | PTX008 IC₅₀ range: 0.5–>100 µM (fibroblasts: 35 µM; HUVEC: 3 µM; B16F10: 80 µM; A549: 2 µM; SCK: 100 µM; FSaII: >20 µM; 2H11: >100 µM; MA148: 0.5 µM); PTX009 IC₅₀ range: 3–80 µM (fibroblasts: 5 µM; HUVEC: 3 µM; B16F10: 10 µM; A549: 8 µM; SCK: 4 µM; FSaII: 10 µM; 2H11: 80 µM; MA148: 40 µM) |
| Quantified Difference | PTX013 vs PTX008: 1.5-fold (MA148) to 175-fold (fibroblasts) improvement; PTX013 vs PTX009: 1.5-fold (HUVEC) to 25-fold (fibroblasts) improvement |
| Conditions | Cell viability assay (MTT/MTS) in at least three independent experiments, each with triplicate cultures; dose-response curves; 72-hour exposure; eight cell types including primary cells (HUVEC, fibroblasts), immortalized endothelial cells (2H11), and cancer lines (MA148, A549, SCK, FSaII, B16F10) [1] |
Why This Matters
A 175-fold potency advantage directly translates to substantially lower compound consumption in screening campaigns and enables meaningful therapeutic windows in vivo that are unattainable with PTX008 or PTX009.
- [1] Dings RPM, Levine JI, Brown SG, et al. Polycationic calixarene PTX013, a potent cytotoxic agent against tumors and drug resistant cancer. Invest New Drugs. 2013;31(5):1142-1150. Table 1 and associated text. doi:10.1007/s10637-013-9932-0 View Source
